Chiral Purity and Stereochemical Identity: H-D-Asp-OMe vs. L-Asp-OMe Enantiomer
H-D-Asp-OMe exhibits a specific optical rotation of [α]D20 = -32.8 ± 2º (C=1 in H2O), confirming its D-configuration and distinguishing it from the L-enantiomer . The InChIKey (SWWBMHIMADRNIK-GSVOUGTGSA-N) unambiguously encodes the (R)-stereochemistry at the α-carbon . In contrast, L-aspartic acid α-methyl ester (H-L-Asp-OMe) displays a positive optical rotation and opposite stereochemical configuration, leading to diastereomeric peptides when incorporated into sequences .
| Evidence Dimension | Optical Rotation [α]D20 (C=1, H2O) |
|---|---|
| Target Compound Data | -32.8 ± 2º |
| Comparator Or Baseline | H-L-Asp-OMe: positive rotation (estimated +32º to +35º) |
| Quantified Difference | Opposite sign of rotation; absolute difference ~65-68º |
| Conditions | Polarimetry in aqueous solution (C=1 g/100 mL) |
Why This Matters
For applications requiring D-amino acid incorporation—such as protease-resistant peptide therapeutics or structure-activity studies—procurement of the correct enantiomer is non-negotiable; H-D-Asp-OMe provides verified stereochemical identity through certified optical rotation data.
